molecular formula C11H15ClN2O B7870047 (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide

Cat. No.: B7870047
M. Wt: 226.70 g/mol
InChI Key: XIHBFIOMPRJLSJ-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a chlorobenzyl group, and a methyl group attached to a propionamide backbone, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzylamine and (S)-2-amino-3-methylbutanoic acid.

    Coupling Reaction: The key step involves coupling the 2-chlorobenzylamine with (S)-2-amino-3-methylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane.

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), and mild heating.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to the active site of the target protein, thereby altering its activity. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide: Similar structure with a bromo group instead of a chloro group.

    (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide: Similar structure with a fluoro group instead of a chloro group.

    (S)-2-Amino-N-(2-methyl-benzyl)-N-methyl-propionamide: Similar structure with a methyl group instead of a chloro group.

Uniqueness

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with molecular targets. The chloro group can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs.

Biological Activity

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anticonvulsant research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClN2O
  • Molecular Weight : 240.73 g/mol
  • Structure : The compound features a propionamide backbone with a 2-chlorobenzyl substituent and an N-methyl group, which influences its pharmacological properties.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system, particularly sigma receptors, which are implicated in various neurological disorders.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission.
  • Metabolic Transformations : The compound can undergo metabolic changes that produce active metabolites contributing to its biological effects .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound. In animal models, it has demonstrated significant efficacy against induced seizures.

Case Studies

  • Maximal Electroshock Seizure (MES) Test :
    • Method : Mice were administered varying doses of the compound, and the ability to prevent tonic extensor seizures was measured.
    • Results : The compound showed a dose-dependent reduction in seizure activity, with an effective dose (ED50) comparable to established anticonvulsants like phenytoin .
  • Pentylenetetrazol (PTZ) Seizure Test :
    • Method : Mice were subjected to PTZ-induced seizures after treatment with this compound.
    • Results : The compound exhibited a significant protective effect, indicating its potential as an anticonvulsant agent .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Activity TypeDescriptionObserved Effects
AnticonvulsantPrevents seizure spread in animal modelsED50 values comparable to phenytoin
Receptor InteractionPotential sigma receptor antagonistModulation of neurotransmitter release
Enzyme InhibitionAffects enzymes involved in neurotransmitter metabolismAltered synaptic transmission

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that:

  • Substituents at the benzyl position significantly influence biological activity.
  • Electron-withdrawing groups enhance anticonvulsant properties, while electron-donating groups may diminish efficacy .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8(13)11(15)14(2)7-9-5-3-4-6-10(9)12/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHBFIOMPRJLSJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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